molecular formula C24H25NO4 B591587 (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 1217512-55-4

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B591587
CAS No.: 1217512-55-4
M. Wt: 391.467
InChI Key: JBZXLQHJZHITMW-IVKVDSSUSA-N
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Description

“(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid” (CAS: 1217512-55-4) is a chiral, carboxy-substituted octahydroindole derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₄H₂₅NO₄, with a molecular weight of 391.46 g/mol . The compound’s stereochemistry at the C2 position (R-configuration) is critical for its role in peptide synthesis and drug discovery, where conformational rigidity and stereoselectivity are essential . The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it a staple in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXLQHJZHITMW-IVKVDSSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719295
Record name (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217512-55-4
Record name (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Indoline-2-Carboxylic Acid

The synthesis begins with commercially available (S)-indoline-2-carboxylic acid, which undergoes catalytic hydrogenation to yield the octahydroindole-2-carboxylic acid core. Platinum oxide (PtO₂) is preferred over palladium on carbon (Pd/C) for its efficiency under atmospheric pressure, producing a 90:10 ratio of (2S,3aS,7aS)-Oic to its (2R,3aR,7aR) epimer. Crystallization from ethanol isolates the desired (2S,3aS,7aS)-Oic in 85% yield.

Epimerization and Oxazolidinone Intermediate Formation

To access the (2R) configuration, (2S,3aS,7aS)-Oic undergoes epimerization via condensation with trichloroacetaldehyde. This reaction forms a trichloromethyloxazolidinone derivative, enabling diastereomer separation. The oxazolidinone intermediate crystallizes selectively, favoring the (2R,3aS,7aS)-stereoisomer due to reduced steric hindrance in the resulting tricyclic system.

Introduction of the Fmoc Protecting Group

Carbamate Formation

The amino group of (2R)-Oic is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. The reaction occurs in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) as a base, forming the Fmoc-Oic-OH derivative. Typical conditions include:

ParameterValueSource
SolventDMF
BaseDIEA (6 equivalents)
TemperatureRoom temperature (20–25°C)
Reaction Time2–4 hours
Yield85–90%

Purification and Characterization

Crude Fmoc-Oic-OH is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity (>99%) is confirmed by HPLC, and stereochemistry is verified via optical rotation ([α]²⁰D = -38 ± 3° in ethanol).

Industrial-Scale Production Considerations

Large-scale synthesis employs automated reactors to optimize yield and minimize racemization. Key adjustments include:

  • Solvent Selection : N-methylpyrrolidone (NMP) replaces DMF for improved solubility and lower toxicity.

  • Coupling Reagents : Hexafluorophosphate-based activators (e.g., HATU) enhance efficiency in peptide bond formation.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during Fmoc protection is mitigated by:

  • Using excess DIEA to maintain basic conditions.

  • Limiting reaction temperatures to <25°C.

Byproduct Formation

Trichloromethyloxazolidinone intermediates may generate chloroform as a byproduct. Scavengers like 2,2,2-trifluoroethanol are added to quench excess trichloroacetaldehyde.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPuritySource
Hydrogenation + FmocPtO₂-catalyzed hydrogenation → Fmoc-Cl protection70%>99%
Oxazolidinone RouteTrichloroacetaldehyde condensation → Fmoc protection82%98%

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with analogous Fmoc-protected carboxy derivatives:

Compound Core Structure Molecular Formula CAS No. Key Features Applications
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid Octahydroindole C₂₄H₂₅NO₄ 1217512-55-4 Chiral (2R) center; Fmoc-protected carboxylate; rigid bicyclic scaffold SPPS intermediates, peptidomimetics
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid Azetidine C₂₁H₂₁NO₅ 1592739-14-4 3-Methylazetidine core; ether linkage; lower molecular weight (367.39 g/mol) Conformational studies, linker chemistry
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Branched amino acid C₂₁H₂₁NO₆ 2044710-58-7 Methylamino and methoxy ester substituents; flexible backbone Modified peptide synthesis
cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid Indane C₂₅H₂₁NO₄ 2307772-75-2 Planar indane scaffold; cis-configuration; higher lipophilicity Non-peptidic drug candidates

Structural and Functional Differences

Core Scaffolds: The target compound’s octahydroindole core provides a rigid, bicyclic structure that mimics proline in peptides, enhancing α-helix stability . In contrast, azetidine (e.g., CAS 1592739-14-4) offers a smaller, monocyclic ring with restricted flexibility, suitable for probing torsional effects in drug design . Indane derivatives (e.g., CAS 2307772-75-2) lack the saturation of octahydroindole, resulting in planar aromatic systems that influence binding to hydrophobic targets .

Substituent Effects: The methyl ester in CAS 2044710-58-7 introduces polarity and metabolic stability compared to the free carboxylic acid in the target compound . Chirality: The (2R) configuration in the target compound contrasts with the (S)-configured branched amino acid derivatives, affecting receptor binding specificity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Fmoc protection of preformed octahydroindole-2-carboxylic acid, a process analogous to methods for 9-oxo-9H-fluorene-1-carboxylic acid derivatives (e.g., ).
  • Indane-based analogues require Ullmann coupling or Friedel-Crafts acylation, which are less stereoselective than the hydrogenation steps used for octahydroindoles .

Physicochemical and Toxicological Profiles

Property Target Compound Azetidine Derivative Branched Amino Acid
Molecular Weight (g/mol) 391.46 367.39 383.40
Water Solubility Low (Fmoc hydrophobicity) Moderate Moderate (ester enhances)
Toxicity (GHS) H302, H315, H319, H335 H302, H315, H319 H302, H315, H319

The target compound’s acute toxicity (oral, dermal, and respiratory) aligns with other Fmoc derivatives, necessitating stringent handling protocols .

Biological Activity

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is often utilized in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H25_{25}NO4_4
  • Molecular Weight : 391.46 g/mol
  • CAS Number : 1217512-55-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole core structure allows for significant binding interactions, which can modulate the activity of these targets.

  • Antiviral Activity : Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV integrase. For instance, derivatives have shown promising results in inhibiting the strand transfer activity of HIV integrase with IC50_{50} values as low as 0.13 μM . The binding interactions involve chelation with magnesium ions within the active site of the integrase enzyme.
  • Anticancer Properties : Indole derivatives are known for their anticancer activities. Research indicates that modifications to the indole structure can enhance cytotoxic effects against various cancer cell lines. This compound's ability to induce apoptosis and inhibit proliferation has been noted in several studies.
  • Anti-inflammatory Effects : Compounds with indole structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50_{50} Values
HIV Integrase InhibitionEffective against HIV integrase0.13 μM (optimized derivative)
Anticancer ActivityInduces apoptosis in cancer cellsVaries by cell line
Anti-inflammatoryReduces pro-inflammatory cytokinesSpecific values not reported

Case Study: HIV Integrase Inhibition

A study published in Molecules investigated a series of indole-2-carboxylic acid derivatives for their ability to inhibit HIV integrase. The study found that structural modifications significantly enhanced inhibitory activity against the enzyme, with one derivative achieving an IC50_{50} value of 0.13 μM . The research highlighted the importance of the indole core and carboxylic acid group in facilitating strong binding interactions.

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of related indole derivatives. The study revealed that these compounds could inhibit cell growth and induce apoptosis in several cancer cell lines, including breast and lung cancer models. The mechanisms involved were linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid?

  • Methodology : Synthesis typically involves coupling the Fmoc-protected amino group to the octahydroindole backbone. Key steps include:

  • Activation : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt for efficient coupling .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to minimize hydrolysis .
  • Purification : Flash chromatography or preparative HPLC to isolate the product, with purity verified via NMR (¹H/¹³C) and LC-MS .
    • Safety : Handle with nitrile gloves and under fume hoods due to acute oral/eye toxicity (GHS Category 4/2A) .

Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?

  • Chiral control : Use enantiomerically pure starting materials (e.g., (R)-proline derivatives) and monitor reactions via chiral HPLC .
  • Protection strategy : The Fmoc group stabilizes the amino group against racemization under basic conditions (pH 8–9) .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and Fmoc-group integration .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₂₃H₂₅NO₄, expected [M+H]⁺: 404.18) .
  • FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch of Fmoc) and ~1250 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s stability during peptide coupling?

  • Stability analysis :

  • Polar solvents : DMF enhances solubility but may accelerate Fmoc deprotection at >40°C. Use low temperatures (0–4°C) for prolonged reactions .
  • Non-polar solvents : DCM reduces hydrolysis but limits solubility; sonication improves dispersion .
    • Contradictions : Some studies report unexpected byproducts (e.g., isoindole derivatives) in DCM due to trace acid impurities . Mitigate with molecular sieves .

Q. What mechanistic insights explain the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Deprotection kinetics : The Fmoc group is cleaved by piperidine via β-elimination (20% v/v in DMF, 10–30 min). Monitor via UV-Vis (λ = 301 nm for dibenzofulvene byproduct) .
  • Coupling efficiency : Steric hindrance from the octahydroindole ring slows acylation. Optimize with double coupling (2×30 min) and 1.5× molar excess of activated ester .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar Fmoc derivatives?

  • Data reconciliation :

  • Acute toxicity : H302 (oral) and H319 (eye irritation) are consistent across analogs, but discrepancies arise in respiratory toxicity (e.g., H335 vs. no classification) due to substituent effects .
  • Mitigation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate safety thresholds for lab use .

Q. What strategies optimize the compound’s solubility for bioconjugation without compromising Fmoc stability?

  • Co-solvent systems : Combine DMF with 2–5% acetic acid to enhance solubility while maintaining pH <7 .
  • Surfactants : Use 0.1% Tween-20 in aqueous buffers for hybrid organic-aqueous reactions .

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